The synthesis of Boc-aminooxy-ethyl-SS-propanol involves several key steps:
These steps can vary in conditions and reagents used, often employing mild acids for deprotection and specific coupling agents to ensure high yields and purity.
Boc-aminooxy-ethyl-SS-propanol has a molecular formula of C₁₃H₁₉N₃O₄S and a molecular weight of approximately 303.37 g/mol. Its structural components include:
The compound's structural representation highlights these features, emphasizing the functional groups that facilitate its role in ADCs .
Boc-aminooxy-ethyl-SS-propanol participates in several important chemical reactions:
These reactions are essential for utilizing Boc-aminooxy-ethyl-SS-propanol in various synthetic pathways involving ADCs.
Boc-aminooxy-ethyl-SS-propanol functions primarily as a linker in ADCs, facilitating targeted delivery of cytotoxic drugs to cancer cells. The mechanism involves:
This mechanism enhances the therapeutic efficacy while minimizing off-target effects.
Boc-aminooxy-ethyl-SS-propanol exhibits several notable physical and chemical properties:
These properties make it suitable for use in various biochemical applications, particularly in pharmaceutical research .
Boc-aminooxy-ethyl-SS-propanol is predominantly used in:
Boc-aminooxy-ethyl-SS-propanol (CAS 2128735-21-5) is a specialized bifunctional linker compound with the systematic name tert-butyl N-{2-[(2-hydroxyethyl)disulfanyl]ethoxy}carbamate. Its molecular formula is C₉H₁₉NO₄S₂, corresponding to a molecular weight of 269.38 g/mol [2] [7] [8]. The compound features three strategically integrated functional components:
Table 1: Molecular Identity of Boc-aminooxy-ethyl-SS-propanol
| Property | Value |
|---|---|
| CAS Number | 2128735-21-5 |
| Molecular Formula | C₉H₁₉NO₄S₂ |
| Molecular Weight | 269.38 g/mol |
| SMILES Notation | CC(C)(C)OC(=O)NOCCSSCCO |
| IUPAC Name | tert-butyl N-[2-[(2-hydroxyethyl)disulfanyl]ethoxy]carbamate |
The spatial arrangement of these groups creates a linear molecular architecture: BocN-O-CH₂-CH₂-S-S-CH₂-CH₂-OH. This design ensures orthogonality in reactivity, where the Boc group can be removed without affecting the disulfide bond, and the hydroxyl group remains available for functionalization [1] [8].
Table 2: Functional Groups and Their Roles
| Functional Group | Chemical Role | Bioconjugation Application |
|---|---|---|
| Boc-protected aminooxy | Protected nucleophile | Oxime ligation with carbonyls |
| Disulfide bridge (-S-S-) | Redox-sensitive bond | Intracellular cleavage |
| Primary hydroxyl (-CH₂OH) | Derivatization handle | Payload attachment |
The evolution of cleavable linkers parallels advancements in targeted therapeutics. Disulfide-based linkers emerged in the 1990s as solutions to intracellular drug release challenges, capitalizing on the ≈1000-fold higher glutathione concentration in cytoplasm (1–10 mM) versus extracellular spaces (≈2–20 μM). Early disulfide linkers, however, suffered from plasma instability due to thiol-disulfide exchange [3] [6].
Aminooxy chemistry entered bioconjugation in the early 2000s as an alternative to hydrazine-based carbonyl coupling. Its superior kinetics and oxime bond stability (K≈10⁸ M⁻¹ at pH 4–6) addressed limitations in conjugation efficiency [3] . Boc-aminooxy-ethyl-SS-propanol represents a strategic integration of these two technologies, combining:
This trifunctional design emerged around 2015–2020 alongside growing demand for payload diversification in antibody-drug conjugates (ADCs). Unlike traditional protease-cleavable linkers (e.g., Val-Cit-PABC), Boc-aminooxy-ethyl-SS-propanol enables conjugation to non-lysine/kernel residues via ketone-engineered antibodies [7].
Table 3: Evolution of Cleavable Linker Technologies
| Era | Linker Type | Limitations | Advancements in Boc-aminooxy-ethyl-SS-propanol |
|---|---|---|---|
| 1990s | Simple disulfides | Plasma instability | Ethylene spacing prevents steric hydrolysis |
| Early 2000s | Hydrazone-based | Acid-dependent hydrolysis (off-target) | pH-independent oxime stability |
| 2010s | Peptide-cleavable | Enzyme heterogeneity | Redox-triggered release (universal mechanism) |
Boc-aminooxy-ethyl-SS-propanol has become a critical tool in ADC development and site-specific bioconjugation due to three key attributes:
Programmable Drug Release
The linker enables dual-stage payload liberation:
Table 4: Cleavage Mechanisms and Conditions
| Cleavage Site | Trigger | Rate Constant | Biological Relevance |
|---|---|---|---|
| Disulfide bond | 5–10 mM glutathione | t₁/₂ ≈ 1–5 min | Cytoplasm-specific release |
| Boc group | Mild acid (pH 3–5) | t₁/₂ ≈ 30 min | Pre-conjugation deprotection |
| Oxime bond | Strong acid (pH <2) | t₁/₂ > 24 h | Exceptional plasma stability |
Combinatorial Conjugation Strategies
The hydroxyl terminus facilitates diverse conjugation approaches:
This versatility supports ADC optimization campaigns where linker-payload stability directly correlates with therapeutic index. In recent studies (2020–2025), Boc-aminooxy-ethyl-SS-propanol-based ADCs demonstrated <2% premature drug release in plasma over 72 hours, outperforming maleimide-based conjugates (≈15% leakage) [2] [7].
Chemical Biology Tool Development
Beyond ADCs, this linker enables:
Table 5: Research Applications and Case Studies
| Application | Conjugate Example | Key Outcome |
|---|---|---|
| ADC development | Anti-HER2-maytansinoid | IC₅₀ = 0.8 nM (vs. 18 nM for non-cleavable) |
| Protein-protein conjugates | IFN-α-ovalbumin | Enhanced immunogenicity |
| Diagnostic probes | Fluorescein-peptide | Redox-activated tumor imaging |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2